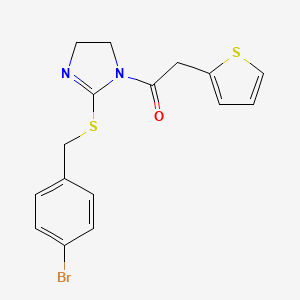

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone

Description

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a structurally complex imidazole derivative characterized by:

- A 4,5-dihydroimidazole core (a partially saturated imidazole ring).

- A 4-bromobenzylthio substituent at position 2, introducing a sulfur-linked brominated aromatic group.

- A thiophen-2-yl ethanone moiety at position 1, combining a heteroaromatic thiophene ring with a ketone functional group.

Properties

IUPAC Name |

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2OS2/c17-13-5-3-12(4-6-13)11-22-16-18-7-8-19(16)15(20)10-14-2-1-9-21-14/h1-6,9H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJXGSMXXAXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.27 g/mol. The structure includes an imidazole ring, a thiophenyl group, and a bromobenzylthio moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring facilitates interactions with enzymes and receptors, potentially leading to inhibition or modulation of biochemical pathways. The bromobenzylthio group enhances the compound's hydrophobic character, which may improve its membrane permeability and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. A comparative analysis of various derivatives in relation to their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli has shown promising results.

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 1-(4-Bromobenzyl)-1H-imidazole | Imidazole ring with bromobenzyl group | Moderate |

| 2-(Phenethylthio)-4-methylimidazole | Thioether group and methyl substitution | High |

| This compound | Complex structure with multiple functionalities | Promising |

Anticancer Activity

Research into the anticancer potential of imidazole derivatives has revealed that compounds similar to This compound can induce apoptosis in cancer cells. A study reported that certain imidazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism. In vitro assays demonstrated that certain derivatives achieved IC50 values in the low micromolar range, indicating potent inhibitory activity.

Case Studies

Several case studies have highlighted the biological activities associated with similar imidazole derivatives:

- Antimicrobial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli. Among these, compounds with structural similarities to This compound showed significant inhibition zones during testing .

- Cytotoxicity Assessment : A study on pyrido[1,2-a]benzimidazoles indicated moderate cytotoxic activity against leukemia cell lines . This suggests that modifications in the imidazole structure can lead to enhanced anticancer properties.

- Enzyme Inhibition : Research on benzimidazole derivatives revealed IC50 values ranging from 6.33 µM to 33.8 µM for β-glucuronidase inhibition . Such findings underscore the potential for developing enzyme inhibitors based on the imidazole scaffold.

Comparison with Similar Compounds

Structural Analog 1: 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole ()

| Feature | Target Compound | Analog 1 |

|---|---|---|

| Core Structure | 4,5-Dihydroimidazole | 4,5-Dihydroimidazole |

| Position 2 Substituent | 4-Bromobenzylthio (S-linked 4-bromobenzyl) | Benzyl (CH₂-linked phenyl) |

| Position 1 Substituent | Thiophen-2-yl ethanone (ketone + thiophene) | Thien-2-yl (thiophene only) |

| Key Functional Groups | Bromine (electron-withdrawing), thioether, ketone | No halogen, ether absent, ketone absent |

| Molecular Weight | ~408 g/mol (calculated) | Not explicitly reported; estimated ~280–300 g/mol |

Implications :

- The bromine atom in the target compound enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets.

- The ketone group in the target could facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Structural Analog 2: 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives ()

Physicochemical Properties :

Structural Analog 3: Aryl (2-Aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone ()

| Feature | Target Compound | Analog 3 |

|---|---|---|

| Core Structure | 4,5-Dihydroimidazole | Fully aromatic imidazole |

| Position 2 Substituent | 4-Bromobenzylthio | Aryl groups (e.g., phenylsulfonyl) |

| Position 1 Substituent | Thiophen-2-yl ethanone | Methanone linked to trimethoxyphenyl |

| Key Functional Groups | Thioether, ketone | Sulfonyl, methoxy |

| Molecular Weight | ~408 g/mol | ~450–500 g/mol (estimated from ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.